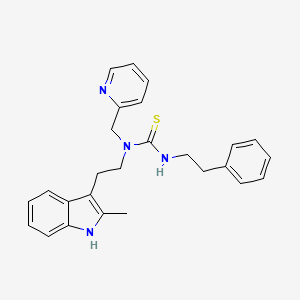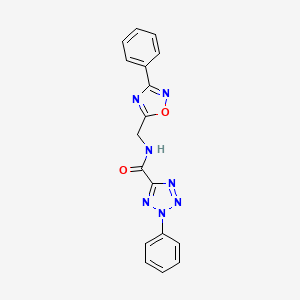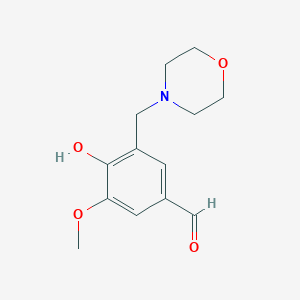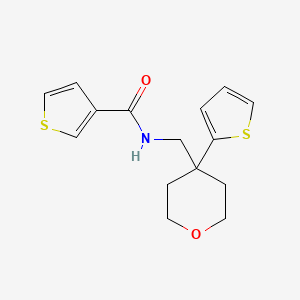
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a thiourea derivative that has been synthesized using various methods.
Scientific Research Applications
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea has been found to have potential applications in medical research. This compound has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been found to have antiviral activity against the hepatitis C virus. Additionally, this compound has been tested for its ability to inhibit the growth of bacteria and fungi.
Mechanism of Action
The mechanism of action of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been suggested that this compound may inhibit the replication of the hepatitis C virus by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea has been found to have biochemical and physiological effects. This compound has been shown to decrease the expression of certain genes involved in cancer cell growth and proliferation. It has also been found to decrease the production of certain cytokines, which are proteins that play a role in inflammation. Additionally, this compound has been found to have an effect on the central nervous system, as it has been shown to have sedative and anxiolytic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea in lab experiments include its potential as a therapeutic agent for cancer and viral infections. Additionally, this compound has been found to have low toxicity in animal studies, which makes it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its limited solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for research on 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea. One direction is to further investigate its potential as a therapeutic agent for cancer and viral infections. Another direction is to explore its effects on the central nervous system and its potential as a treatment for anxiety and other related disorders. Additionally, future research could focus on improving the stability and solubility of this compound to make it more suitable for use in medical research.
Synthesis Methods
The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea has been achieved using different methods. One of the methods involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with 2-aminomethylpyridine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine. The amine is then reacted with phenethyl isothiocyanate to form the desired thiourea derivative.
properties
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4S/c1-20-23(24-12-5-6-13-25(24)29-20)15-18-30(19-22-11-7-8-16-27-22)26(31)28-17-14-21-9-3-2-4-10-21/h2-13,16,29H,14-15,17-19H2,1H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWMKNOJXFWLBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CC=N3)C(=S)NCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-2-ylmethyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-benzyl-6-chloro-3H-spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B2390618.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2390620.png)
![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclopropanesulfonamide](/img/structure/B2390621.png)





![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2390629.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2390631.png)

![2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole](/img/structure/B2390635.png)